5-nitro-1H-indole-3-carbonitrile
Overview
Description
5-nitro-1H-indole-3-carbonitrile: is a chemical compound with the molecular formula C9H5N3O2 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Indole Derivatives: One common method involves the nitration of indole derivatives. For example, 1H-indole-3-carbonitrile can be nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1H-indole-3-carbonitrile.
Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors undergo cyclization in the presence of catalysts to form the indole ring system with a nitro group at the 5-position and a cyano group at the 3-position.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-nitro-1H-indole-3-carbonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, where the nitro group or the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: 5-amino-1H-indole-3-carbonitrile.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex indole derivatives.
- Employed in multicomponent reactions to create diverse molecular scaffolds.
Biology and Medicine:
- Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
- Used in the development of pharmaceuticals targeting specific biological pathways.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
5-nitroindole: Similar structure but lacks the cyano group at the 3-position.
3-cyanoindole: Similar structure but lacks the nitro group at the 5-position.
Uniqueness: 5-nitro-1H-indole-3-carbonitrile is unique due to the presence of both a nitro group at the 5-position and a cyano group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-nitro-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLPDARNWZLNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289618 | |
Record name | 5-nitro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-14-0 | |
Record name | 7147-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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